![molecular formula C96H69NO50 B14113735 Berberine tannate](/img/structure/B14113735.png)
Berberine tannate
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Overview
Description
Berberine tannate is a compound formed by the combination of berberine, a natural isoquinoline alkaloid, and tannic acid. Berberine is known for its vibrant yellow color and is extracted from various plants such as Berberis aristata, Berberis vulgaris, and Coptis chinensis . Tannic acid, on the other hand, is a polyphenolic compound found in various plants. The combination of these two compounds results in this compound, which exhibits enhanced bioavailability and stability compared to berberine alone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of berberine tannate involves the reaction of berberine hydrochloride with tannic acid. A typical method includes dissolving berberine hydrochloride in purified water, adding an antioxidant such as sodium pyrosulfite, and then neutralizing the solution with sodium carbonate. Tannic acid is then added to the solution, resulting in the precipitation of this compound .
Industrial Production Methods: In industrial settings, the production process is optimized to reduce impurities and increase yield. This involves controlling the reaction temperature, using nitrogen to blow through the reaction system, and adding antioxidants like vitamin C to minimize the formation of unknown impurities .
Chemical Reactions Analysis
Types of Reactions: Berberine tannate undergoes various chemical reactions, including:
Oxidation: Berberine can be oxidized to form berberrubine.
Reduction: Berberine can be reduced to dihydroberberine, which has higher bioavailability.
Substitution: Berberine can undergo substitution reactions to form derivatives with different pharmacological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organic reagents can be used depending on the desired derivative
Major Products:
Oxidation: Berberrubine.
Reduction: Dihydroberberine.
Substitution: Various berberine derivatives with modified pharmacological properties
Scientific Research Applications
Berberine tannate is a compound with applications in pharmaceuticals, health supplements, and herbal formulations . It is derived from a combination with other chemicals, setting it apart from other berberine variants and contributing specific qualities .
Pharmaceutical Applications
Ulcerative Colitis Treatment
this compound is effective as a medicine for treating ulcerative colitis, with its therapeutic effect related to the partial drug level of the ulcer .
- A study showed that oral this compound colon enteric-coated capsules had a better therapeutic effect on ulcerative colitis .
- In a trial, 18 examples showed effectiveness with the this compound colon enteric coated capsule group, while 2 examples were ineffective. Comparatively, the oral Olsalazine group had 16 effective and 4 ineffective examples .
- No adverse reactions were observed in the this compound groups, whereas the oral Olsalazine group reported feeling sick in 3 examples, and 1 example had increased diarrhea .
Dosage
The application dose scope of this compound in medicine preparation for treating ulcerative colitis is 0.1-3g, with a preferred dose scope of 0.3-1.5g . The dosage unit is 0.05-1.0g, preferably 0.15-0.3g, and can be in the form of a tablet, capsule, granule, oral liquid, or colon release capsule, with the colon release capsule being the preferred form .
Antidiabetic Action
Berberine has antidiabetic properties and has been shown to mitigate insulin resistance and reduce alanine and aspartate transaminase levels in patients with type 2 diabetes mellitus (T2DM) . It also contributes to elevated levels of fasting and postprandial blood glucose and glycosylated hemoglobin while decreasing insulin resistance .
Health Supplement Applications
This compound's nutritional profile and compatibility with different formulations make it an attractive choice for health supplement manufacturers . It is used in products targeting digestive health and overall well-being .
Digestive Health
Berberine-containing plants have been traditionally used for treating digestive diseases . A systematic review demonstrated that berberine was generally effective in improving clinical cure rates and shortening the duration of diarrhea compared with control groups .
Other potential applications and properties
Berberine serves as a potent antioxidant, anti-inflammatory agent, and antimicrobial substance, making it valuable in combating various health conditions . It has a role in managing diabetes, improving lipid profiles, modulating immune responses, and supporting mental well-being, underscoring its varied therapeutic potential .
Other applications
Mechanism of Action
The mechanism of action of berberine tannate involves its interaction with various cellular enzymes and signaling pathways. It primarily works by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to improved insulin sensitivity, reduced lipid synthesis, and enhanced glucose uptake . This compound also influences other pathways, including the nuclear factor κB (NF-κB) pathway, which is involved in inflammation, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Berberine Hydrochloride: A more soluble form of berberine but with lower bioavailability compared to berberine tannate.
Berberine Sulphate: Another derivative of berberine with different solubility properties.
Dihydroberberine: A reduced form of berberine with higher bioavailability.
Uniqueness of this compound: this compound stands out due to its enhanced bioavailability and stability, making it more effective in various therapeutic applications. Its combination with tannic acid also reduces the bitterness of berberine, making it more palatable for oral administration .
Properties
Molecular Formula |
C96H69NO50 |
---|---|
Molecular Weight |
2036.5 g/mol |
IUPAC Name |
4-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-2,6-dihydroxyphenolate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C76H52O46.C20H18NO4/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h1-20,52,63-65,76-101H,21H2;3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t52-,63-,64+,65-,76+;/m1./s1 |
InChI Key |
ASLOQCPXFXCORP-HBNMXAOGSA-M |
Isomeric SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)[O-])O)O)O |
Origin of Product |
United States |
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